molecular formula C11H18N4O B1470809 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol CAS No. 1538027-64-3

2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol

Cat. No.: B1470809
CAS No.: 1538027-64-3
M. Wt: 222.29 g/mol
InChI Key: QVUQSBCIQSXBFD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For “2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol”, it is known that it is a solid and has a molecular weight of 263.34 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The compound plays a crucial role in the development of pyranopyrimidine scaffolds, which are pivotal in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of substituted pyrimidine derivatives, demonstrating the compound's significance in facilitating the development of lead molecules through a variety of synthetic pathways (Parmar, Vala, & Patel, 2023).

Chemical Analysis and Toxicants in Food

The compound is instrumental in understanding the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a processing-related food toxicant. Insights into the coordinated contributions of lipid oxidation and Maillard reaction to the production and elimination of PhIP emphasize the compound's utility in food chemistry and safety analysis (Zamora & Hidalgo, 2015).

Advances in Pyrimidine Chemistry

Research on pyrimidines, including 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol, has shown significant anti-inflammatory effects. This highlights the compound's potential in the development of new anti-inflammatory agents with minimized toxicity, underscoring its therapeutic potential (Rashid et al., 2021).

Ectoine Biosynthesis in Halotolerant Methanotrophs

The study of ectoine biosynthesis genes in halotolerant methanotrophs provides insights into genetic and enzymatic aspects, showcasing the compound's relevance in microbial adaptation to saline environments. This research paves the way for utilizing halotolerant microorganisms in biotechnological applications (Reshetnikov et al., 2011).

Neurotoxin BMAA and Cyanobacteria

The investigation of neurotoxic amino acids like BMAA and its structural isomers in cyanobacteria and food supplements derived from them demonstrates the compound's utility in assessing potential neurotoxic risks associated with cyanobacteria-based products. This is crucial for ensuring the safety of dietary supplements (Manolidi et al., 2019).

Safety and Hazards

Based on the available information, the compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and has hazard statements H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-[[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-12-9-7-10(15(2)5-6-16)14-11(13-9)8-3-4-8/h7-8,16H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUQSBCIQSXBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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